Benzyloxyethanol
Description
Benzyloxyethanol (C₉H₁₂O₂, molecular weight: 152.19 g/mol) is a colorless liquid with a slight characteristic odor, primarily used in cosmetic and pharmaceutical formulations. It is characterized by its benzyl ether group linked to an ethanol moiety, which enhances solubility in organic solvents like ethanol and tetrahydrofuran (THF). Regulatory specifications (e.g., Japanese cosmetic standards) require it to contain ≥95.0% purity, confirmed via infrared spectroscopy (IR) peaks at 3430 cm⁻¹ (O–H stretch), 1120 cm⁻¹ (C–O–C ether), and 1070 cm⁻¹ (C–O alcohol) . Gas chromatography (GC) with flame ionization detection is used to distinguish it from benzyl alcohol, with a relative retention time of 1.3–1.5 .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-phenylmethoxyethanol |
InChI |
InChI=1S/C9H12O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
RECMXJOGNNTEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
Benzyloxyethanol serves as a crucial building block in the synthesis of various polymers. It has been utilized to create novel monomers for anionic ring-opening polymerization (ROP), leading to the development of poly(phosphoester)s. A notable example is the synthesis of 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), which was produced through the esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane with this compound. This compound exhibits unique properties that allow for the adjustment of hydrophilicity and functionality in polymeric materials .
Table 1: Properties of BnEEP
| Property | Value |
|---|---|
| Appearance | Colorless oil |
| Yield | Typically over 85% |
| Polymerization Method | Anionic ROP |
| Catalysts Used | DBU, TBD, Sn(Oct)2 |
The versatility of this compound in polymer synthesis is further evidenced by its role in creating copolymers that can selectively deprotect functional groups under different conditions, making it valuable for biomedical applications .
Biochemical Applications
In biochemistry, this compound has been studied for its interactions with enzymes. Research indicates that it can serve as a substrate for fungal heme-peroxygenases, where its oxidation leads to significant enzyme inactivation. This property is critical for understanding metabolic pathways and enzyme kinetics involving ether compounds .
Case Study: Ether Oxidation
A study investigated the oxidation of this compound using an evolved fungal heme-peroxygenase. The results showed that varying hydrogen peroxide concentrations affected both substrate conversion and enzyme stability. The total turnover number (TTN) increased with controlled doses of hydrogen peroxide, highlighting the compound's utility in enzymatic studies and potential applications in biocatalysis .
Medicinal Chemistry
This compound is also gaining traction in medicinal chemistry, particularly as a linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to target and degrade specific proteins within cells. This compound acts as a spacer between the target protein and the degradation tag, facilitating optimal interaction with the cellular degradation machinery.
Table 2: Role of this compound in PROTACs
| Component | Function |
|---|---|
| Target Protein | Protein to be degraded |
| Linker Molecule | This compound |
| Degradation Tag | Recognized by ubiquitin-proteasome system |
The structural characteristics of this compound make it an attractive choice for linker design due to its solubility and ability to enhance binding interactions.
Environmental Applications
This compound's environmental fate has also been studied, particularly regarding its toxicity and biodegradability. It exhibits low toxicity levels in aquatic environments and is expected to biodegrade efficiently under aerobic conditions, making it a safer alternative for various industrial applications .
Chemical Reactions Analysis
Enzymatic Oxidation with Heme-Peroxygenase
A laboratory-evolved fungal heme-peroxygenase (PaDa-I) oxidizes 2-(benzyloxy)ethanol, though rapid enzyme inactivation occurs due to peroxide dismutation. Key findings include:
-
Total Turnover Number (TTN) increased from 3,000 to 129,000 when H₂O₂ was dosed at 0.2 mM and substrate concentration raised to 30 mM .
-
Hydrophobic substrates like dibenzyl ether showed higher TTN (240,000) compared to 2-(benzyloxy)ethanol due to reduced enzyme inactivation .
| Substrate | TTN | Conditions |
|---|---|---|
| 2-(Benzyloxy)ethanol | 129,000 | 30 mM substrate, 0.2 mM H₂O₂ dosing |
| Dibenzyl ether | 240,000 | Same conditions |
Chemical Oxidation with Modified IBX (mIBX)
Oxidation in nitromethane/water (1:1) at 75–80°C yields esters and aldehydes via single-electron transfer (SET) mechanisms :
-
Methyl 4-nitrophenylmethyl ether → Methyl 4-nitrobenzoate (50% yield) + 4-nitrobenzaldehyde (15% yield) .
-
Competing THF oxidation to γ-butyrolactone occurs in mixed solvent systems .
Esterification and Alkylation
-
Reacts with chlorodiphenylacetyl chloride in pyridine to form 1-methyl-3-[2,2-diphenyl-2-(2-benzyloxyethoxy)acetoxy]pyrrolidine (18 g yield) .
-
Couples with 5-bromopyrimidine-4-carboxylic acid using K₂CO₃/CuBr₂ (100°C, 17% yield) .
Cross-Coupling Reactions
-
With 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Cs₂CO₃/CuCl₂ (130°C) yields 23.74% product (LC-MS: [M+H]⁺ 277) .
Comparative Reactivity Insights
Comparison with Similar Compounds
Chemical Structure and Functional Groups
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Benzyloxyethanol | C₉H₁₂O₂ | 152.19 | Benzyl ether, primary alcohol |
| Benzyl alcohol | C₇H₈O | 108.14 | Primary alcohol, aromatic ring |
| 3-Phenoxybenzenemethanol | C₁₃H₁₂O₂ | 200.23 | Phenoxy ether, primary alcohol |
| 2-(4-(Benzyloxy)phenyl)ethanol | C₁₅H₁₆O₂ | 228.29 | Benzyl ether, ethanol substituent |
Key Differences :
- Benzyl alcohol lacks the ether linkage present in this compound, reducing its polarity and altering solubility profiles .
- 3-Phenoxybenzenemethanol replaces the benzyl group with a phenoxy moiety, increasing molecular weight and hydrophobicity .
- 2-(4-(Benzyloxy)phenyl)ethanol incorporates an additional ethanol group on the benzene ring, enhancing hydrogen-bonding capacity .
Physical and Chemical Properties
| Property | This compound | Benzyl Alcohol | 3-Phenoxybenzenemethanol |
|---|---|---|---|
| Boiling Point (°C) | 245–250 (est.) | 205 | 310 (est.) |
| Solubility in Water | Low | Moderate | Very low |
| Solubility in Ethanol | High | High | High |
| Vapor Pressure (kPa) | 0.01 (25°C) | 0.12 (25°C) | <0.001 (25°C) |
Notable Trends:
- This compound’s ether group lowers water solubility compared to benzyl alcohol but improves stability in formulations .
- Bulky substituents (e.g., phenoxy groups) reduce volatility, as seen in 3-phenoxybenzenemethanol .
Functional Advantages :
Regulatory Status :
- This compound meets stringent cosmetic safety standards in Japan and the EU .
- Benzyl alcohol requires caution in formulations above 1% due to sensitization risks .
Research Findings and Innovations
- Formulation Stability: this compound enhances the shelf life of oxidative hair dyes by reducing degradation of active ingredients .
- Synthetic Modifications: Derivatives like 2,4-diaminothis compound dihydrochloride (C₈H₁₄Cl₂N₂O₂) are used in biochemical research for targeted drug delivery .
Preparation Methods
Reaction Mechanism and Procedure
-
Alkoxide Formation : Ethylene glycol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydride (KH) in anhydrous tetrahydrofuran (THF):
-
Benzylation : Benzyl bromide reacts with the alkoxide to form 2-benzyloxyethanol:
-
Solvent: THF
-
Temperature: 25°C (alkoxide formation), reflux (benzylation)
-
Yield: 98%
-
Workup: Extraction with ethyl acetate, washing with NH₄Cl and brine, drying over Na₂SO₄.
Key Variables and Their Impact
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Base | NaH (60% in oil) | Maximizes alkoxide generation |
| Solvent | THF | Enhances nucleophilicity |
| Benzyl Halide | Benzyl bromide | Higher reactivity vs. chloride |
| Reaction Time | 12 hours (reflux) | Ensures completion |
Alternative Benzylation Methods
Pyridinium Salt-Mediated Benzylation
A mild, acid-free method utilizes 2-benzyloxy-1-methylpyridinium triflate (1 ) as a benzyl transfer agent. This reagent enables benzylation of alcohols under neutral conditions, avoiding side reactions in acid-sensitive substrates.
Procedure :
-
Reagent Preparation : N-Methylation of 2-benzyloxypyridine generates the active pyridinium salt.
-
Benzylation : Ethylene glycol reacts with 1 in toluene or trifluorotoluene at 50–80°C.
Advantages :
-
No acidic byproducts.
-
Suitable for sterically hindered alcohols.
-
Yield: 85–90% (reported for analogous substrates).
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | THF, NaH, reflux | 98% | High | Moderate |
| Pyridinium Salt | Toluene, 50–80°C | 85–90% | Moderate | High (reagent cost) |
Trade-offs :
-
Williamson : Requires anhydrous conditions but offers superior yields.
-
Pyridinium Salt : Avoids strong bases but involves multi-step reagent synthesis.
Industrial-Scale Considerations
Solvent Recovery and Byproduct Management
-
THF Recycling : Distillation reclaims >90% of THF, reducing costs.
-
NaBr Byproduct : Converted to Br₂ via electrolysis in closed-loop systems.
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for benzyloxyethanol, and how can reaction conditions be optimized for high yield?
this compound is synthesized via ethoxylation of benzyl alcohol using ethylene oxide under controlled alkaline conditions (e.g., NaOH catalysis). Key parameters include temperature (80–120°C), ethylene oxide stoichiometry, and reaction time, which influence polyethoxy chain distribution . Patents (e.g., US 4,223,163) recommend narrow chain distribution by stepwise addition of ethylene oxide. Post-synthesis, active content (≥95%) and pH (5.0–7.0) should be verified via GB/T 13173 surface activity testing .
Q. How can researchers ensure purity and quantify trace impurities in this compound batches?
Gas chromatography (GC) with a hydrogen flame-ionization detector and polyethylene glycol-coated columns is standard. For example, inject 0.1 µL of a 1% solution and use a temperature gradient (50°C to 220°C at 5°C/min) to separate impurities like residual benzyl alcohol or ethylene oxide adducts . Calibration with ethylbenzene and dicyclohexyl standards ensures sensitivity (peak height ≥30% of recorder scale) .
Q. What are the recommended storage conditions to maintain this compound’s stability in laboratory settings?
Store in airtight, amber glass containers at 15–25°C to prevent oxidation. Avoid exposure to light and moisture, which can hydrolyze the ethoxylate chain. Stability tests under accelerated conditions (40°C/75% RH for 6 months) are advised to monitor pH drift or viscosity changes .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?
Contradictions often arise from conformational flexibility or solvent effects. Use deuterated solvents for NMR to minimize artifacts, and cross-validate with high-resolution mass spectrometry (HRMS). For ethoxylate chain analysis, MALDI-TOF provides precise molecular weight distributions, resolving ambiguities in oligomer identification .
Q. What degradation pathways dominate under varying pH and temperature conditions?
Under acidic conditions (pH <4), this compound undergoes hydrolysis to benzyl alcohol and ethylene glycol. At elevated temperatures (>60°C), oxidative cleavage of the ethoxylate chain forms benzaldehyde. Kinetic studies using HPLC-UV (λ = 254 nm) and Arrhenius modeling can quantify degradation rates .
Q. How to improve selectivity in detecting this compound metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. For example, use transitions m/z 152→91 (benzyl alcohol) and m/z 166→105 (this compound) with a C18 column and 0.1% formic acid in acetonitrile/water . Validate recovery rates (>85%) via spiked plasma samples .
Q. What computational methods predict this compound’s solvent interactions in polymer matrices?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model hydrogen-bonding interactions between ethoxylate chains and polymers like PEG. Solubility parameters (δ) calculated via Hansen space analysis correlate with experimental cloud-point data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
